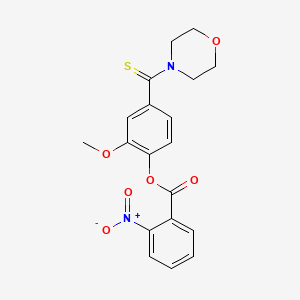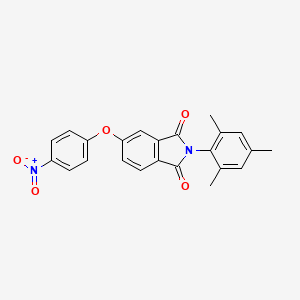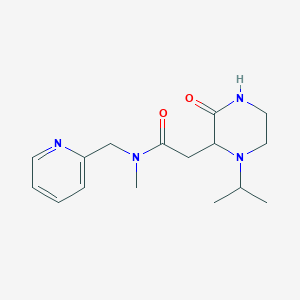![molecular formula C20H20ClN3O B6117491 3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6117491.png)
3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the 1990s and has since been used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes.
Mecanismo De Acción
3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily found in the prefrontal cortex, striatum, and limbic system of the brain. By binding to the dopamine D4 receptor, 3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide blocks the action of dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide depend on the specific experimental conditions and the target tissue or cell type. In general, however, 3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide has been shown to reduce dopamine-mediated signaling and activity in the brain, which can lead to changes in behavior, cognition, and emotional processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows researchers to specifically target this receptor and study its effects without interfering with other neurotransmitter systems. However, one limitation of using 3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide is that it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving 3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide. For example, it could be used to investigate the role of the dopamine D4 receptor in the development and treatment of various psychiatric disorders, including addiction, depression, and anxiety. Additionally, 3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide and its potential clinical applications.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide involves a series of chemical reactions starting with the reaction of 3-chlorobenzonitrile with magnesium to form 3-chlorophenylmagnesium bromide. This is then reacted with 2-(1-methyl-1H-imidazol-2-yl)ethyl chloride to form 3-(3-chlorophenyl)-N-(2-(1-methyl-1H-imidazol-2-yl)ethyl)benzamide. Finally, this compound is reacted with phenylmagnesium bromide to form 3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide has been used in various scientific research studies to investigate the role of the dopamine D4 receptor in different physiological and pathological processes. For example, it has been used to study the effects of dopamine D4 receptor activation on cognitive function, addiction, and schizophrenia.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[(1-methylimidazol-2-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-24-11-10-22-19(24)14-23-20(25)13-18(15-6-3-2-4-7-15)16-8-5-9-17(21)12-16/h2-12,18H,13-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRCPWXZRFHWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6117415.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)
methanone](/img/structure/B6117439.png)
![N-ethyl-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6117444.png)
![2-[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]-1-phenyl-1,3-butanedione](/img/structure/B6117457.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B6117463.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinol](/img/structure/B6117469.png)



![N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6117487.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6117492.png)
